2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride
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Overview
Description
2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a pharmaceutical intermediate and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride typically involves the reaction of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile with hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes
Purification Steps: Including crystallization and filtration to obtain high-purity product
Quality Control: Ensuring the product meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential effects on biological systems and as a ligand in receptor studies
Medicine: Investigated for its potential therapeutic properties, including as an antihistamine or antipsychotic agent
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Receptor Binding: Interaction with histamine or serotonin receptors
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: An antihistamine with a similar piperazine structure
Flupentixol: An antipsychotic with a piperazine moiety
Levocetirizine: A more potent enantiomer of cetirizine
Uniqueness
2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound for scientific studies.
Properties
IUPAC Name |
2-(2-piperazin-1-ylethoxy)benzonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZXETPBGMFHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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